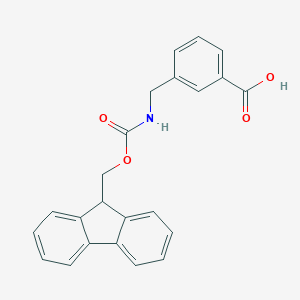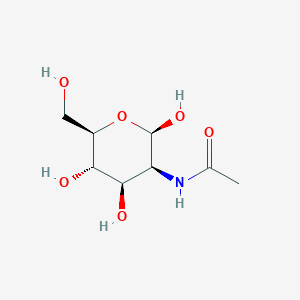
N-Acetylmannosamin
Übersicht
Beschreibung
N-acetylmannosamine is a hexosamine monosaccharide, a naturally occurring compound that plays a crucial role in the biosynthesis of sialic acids. It is a neutral and stable compound, often found in its monohydrate form.
Synthetic Routes and Reaction Conditions:
Aldolase Treatment of Sialic Acid: This method involves the enzymatic treatment of sialic acid with aldolase to produce N-acetylmannosamine and pyruvic acid.
Base Catalyzed Epimerization of N-acetylglucosamine: This chemical method uses a base to catalyze the epimerization of N-acetylglucosamine to N-acetylmannosamine.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This advanced synthetic route involves the use of rhodium (II) as a catalyst to cyclize glucal 3-carbamates, resulting in the formation of N-acetylmannosamine.
Industrial Production Methods: N-acetylmannosamine is produced on an industrial scale by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to N-acetylmannosamine .
Types of Reactions:
Substitution: Substitution reactions, particularly involving the acetyl group, are common and can lead to the formation of various analogs.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reactions involving N-acetylmannosamine.
Catalysts: Rhodium (II) and other transition metal catalysts are often used in synthetic routes.
Major Products:
N-acetylmannosamine-6-phosphate: A key product formed during the phosphorylation of N-acetylmannosamine.
Various Analogs: Depending on the substitution reactions, various analogs of N-acetylmannosamine can be synthesized.
Wissenschaftliche Forschungsanwendungen
N-Acetylmannosamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird als potenzielle Behandlung für die GNE-Myopathie, eine genetische Muskelerkrankung, untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Rolle bei der Biosynthese von Sialinsäuren aus. Es wird durch das Enzym this compound-Kinase in this compound-6-phosphat umgewandelt. Diese Verbindung wird dann weiterverarbeitet, um N-Acetylneuraminsäure zu erzeugen, die für die Sialylierung von Glykoproteinen und Glykolipiden essentiell ist . Der Sialylierungsprozess ist für verschiedene zelluläre Funktionen entscheidend, darunter Zellsignalisierung, Adhäsion und Immunantwort .
Ähnliche Verbindungen:
N-Acetylglucosamin: Ein Vorläufer bei der Biosynthese von this compound.
N-Acetylneuraminsäure: Das Endprodukt im Biosyntheseweg der Sialinsäure.
N-Acetylgalactosamin: Ein weiteres Hexosamin, das eine Rolle bei Glykosylierungsprozessen spielt.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Rolle als erster festgesetzter Vorläufer bei der Biosynthese von Sialinsäuren. Dies macht es zu einer kritischen Verbindung bei der Untersuchung der Glykosylierung und ihren Anwendungen in der Medizin und Biotechnologie .
Wirkmechanismus
Target of Action
N-acetylmannosamine (ManNAc) primarily targets the GNE gene , which encodes the bifunctional enzyme UDP-N-acetylglucosamine (UDP-GlcNAc) 2-epimerase/N-acetylmannosamine (ManNAc) kinase . This enzyme is responsible for initiating and regulating the intracellular biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) .
Mode of Action
ManNAc is the first committed biological precursor of Neu5Ac . The initiation of sialic acid biosynthesis occurs in the cytoplasm. The main substrate for this pathway is UDP-GlcNAc, which is derived from glucose . In the rate-limiting step of the pathway, UDP-GlcNAc is converted into ManNAc by UDP-GlcNAc 2-epimerase, encoded by the epimerase domain of GNE .
Biochemical Pathways
ManNAc is phosphorylated by ManNAc kinase encoded by the kinase domain of GNE . Sialic acid becomes “activated” by CMP-sialic acid synthetase in the nucleus . CMP-sialic acid acts as a sialic acid donor to sialylate glycans on nascent glycoproteins and glycolipids in the Golgi apparatus . It also acts as a cytoplasmic feedback inhibitor of the UDP-GlcNAc 2-epimerase enzyme by binding to its allosteric site .
Pharmacokinetics
A semi-mechanistic population pharmacokinetic model was developed to simultaneously characterize plasma ManNAc and its metabolite Neu5Ac following oral administration of ManNAc to subjects with GNE myopathy . The model parameter estimates included oral absorption rate (ka) = 0.256 h−1, relative bioavailability relationship with dose (F-Dose) slope = −0.405 (where F = 1 for 6-g dose), apparent clearance (CLM/F) = 631 L/h, volume of distribution (VM/F) = 506 L, Neu5Ac elimination rate constant (kout) = 0.283 h−1 .
Result of Action
Increased plasma Neu5Ac (+2,159 nmol/L, p < 0.0001) and sarcolemmal sialylation (p 0.0090) were observed at day 90 compared to baseline . A slower rate of decline was observed for upper extremity strength (p 0.0139), lower extremity strength (p 0.0006), and the Adult Myopathy Assessment Tool (p 0.0453), compared to natural history .
Action Environment
The action of ManNAc is influenced by the genetic environment, specifically the presence of variants in the GNE gene that result in decreased activity of the bifunctional enzyme responsible for initiating and regulating the intracellular biosynthesis of Neu5Ac . This can lead to diseases like GNE myopathy, a rare genetic muscle disease characterized by progressive muscle weakness and atrophy .
Biochemische Analyse
Biochemical Properties
N-acetylmannosamine participates in various biochemical reactions. It is converted into ManNAc-6-phosphate by the enzyme ManNAc kinase . This process is part of the sialic acid biosynthesis pathway, which occurs in the cytoplasm . The main substrate for this pathway is UDP-GlcNAc, derived from glucose . The rate-limiting step of the pathway involves the conversion of UDP-GlcNAc into N-acetylmannosamine by the enzyme UDP-GlcNAc 2-epimerase .
Cellular Effects
N-acetylmannosamine has significant effects on various types of cells and cellular processes. For instance, in GNE myopathy, a genetic muscle disease caused by deficiency of the rate-limiting enzyme in N-acetylneuraminic acid biosynthesis, N-acetylmannosamine has shown long-term safety, biochemical efficacy, and preliminary evidence of clinical efficacy .
Molecular Mechanism
N-acetylmannosamine exerts its effects at the molecular level through several mechanisms. It is involved in the biosynthesis of sialic acid, a process that begins in the cytoplasm . The enzyme UDP-GlcNAc 2-epimerase, encoded by the GNE gene, converts UDP-GlcNAc into N-acetylmannosamine . This process is regulated by CMP-sialic acid, which acts as a feedback inhibitor of the UDP-GlcNAc 2-epimerase enzyme .
Temporal Effects in Laboratory Settings
The effects of N-acetylmannosamine can change over time in laboratory settings. For example, in a study involving patients with GNE myopathy, increased plasma Neu5Ac and sarcolemmal sialylation were observed at day 90 compared to baseline .
Metabolic Pathways
N-acetylmannosamine is involved in the sialic acid biosynthesis pathway . In this pathway, UDP-GlcNAc is converted into N-acetylmannosamine by the enzyme UDP-GlcNAc 2-epimerase . N-acetylmannosamine is then phosphorylated by ManNAc kinase .
Vergleich Mit ähnlichen Verbindungen
N-acetylglucosamine: A precursor in the biosynthesis of N-acetylmannosamine.
N-acetylneuraminic acid: The final product in the sialic acid biosynthesis pathway.
N-acetylgalactosamine: Another hexosamine that plays a role in glycosylation processes.
Uniqueness of N-acetylmannosamine: N-acetylmannosamine is unique due to its specific role as the first committed precursor in the biosynthesis of sialic acids. This makes it a critical compound in the study of glycosylation and its applications in medicine and biotechnology .
Eigenschaften
IUPAC Name |
N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-OZRXBMAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884420 | |
| Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylmannosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7772-94-3 | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7772-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-N-ACETYLMANNOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88J1ZMR63L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylmannosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of N-acetylmannosamine in the cell?
A1: N-acetylmannosamine's primary target is the enzyme N-acetylmannosamine kinase (NanK or MNK). [, , , , ] This enzyme catalyzes the phosphorylation of ManNAc to N-acetylmannosamine-6-phosphate (ManNAc-6P), a crucial step in sialic acid biosynthesis. [, , ]
Q2: What are the downstream effects of N-acetylmannosamine administration on cellular processes?
A2: ManNAc administration can influence cellular sialylation patterns, impacting various processes. For instance, it can:
- Restore sialic acid levels: In cells with impaired sialic acid synthesis, like those deficient in the enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), ManNAc supplementation can restore both free and membrane-bound sialic acid levels. []
- Modulate cell differentiation: Research suggests that ManNAc, along with other sialic acid precursors and the GNE enzyme, might play a role in regulating cellular processes such as proliferation and differentiation, particularly in neuronal cells. []
- Impact therapeutic glycoprotein production: In biopharmaceutical production, supplementing insect cells with ManNAc alongside the expression of mammalian sialylation enzymes enables the production of sialylated glycoproteins, improving their efficacy. []
Q3: Is there any spectroscopic data available for N-acetylmannosamine?
A4: While the provided research focuses on the biological activity and metabolic pathways of N-acetylmannosamine, it does not delve into detailed spectroscopic characterization. Techniques like NMR and mass spectrometry are commonly employed for structural analysis of this compound. [, , ]
Q4: What is the role of N-acetylmannosamine in bacterial sialic acid metabolism?
A6: Some bacteria utilize sialic acids as a carbon and nitrogen source. [, , , , ] In these bacteria, ManNAc is an intermediate in the sialic acid catabolic pathway. [, , , ] The enzyme NanK phosphorylates ManNAc to ManNAc-6P, which is then further metabolized to ultimately yield energy. [, ]
Q5: What is the significance of N-acetylmannosamine in understanding bacterial pathogenesis?
A7: The ability of certain bacteria to scavenge and catabolize sialic acids, with ManNAc as a key intermediate, provides a competitive advantage in colonizing sialic acid-rich environments like the human body. [, , , ] This makes enzymes in this pathway, like NanK and NanE, potential targets for novel antimicrobial agents. [, ]
Q6: Have computational methods been used to study N-acetylmannosamine and related enzymes?
A8: Yes, computational techniques, particularly molecular dynamics simulations, have been employed to study the impact of mutations on the structure, stability, and function of the N-acetylmannosamine kinase (MNK) domain of GNE. [] These simulations provide insights into the molecular mechanisms of MNK dysfunction associated with diseases like GNE myopathy. []
Q7: How do structural modifications of N-acetylmannosamine influence its interaction with N-acetylmannosamine kinase?
A9: Research indicates that modifications at the C-3 and C-6 positions of ManNAc significantly affect its interaction with MNK. [, ] For instance:
- C-3 Modifications: 2-Acetylamino-2-deoxy-3-O-methyl-D-mannose, a C-3 modified ManNAc analog, acts as a potent inhibitor of MNK, reducing cellular sialic acid expression. []
- C-6 Modifications: Synthetic C-6 analogs of ManNAc have also been explored as potential inhibitors of the bifunctional GNE/MNK enzyme. []
Q8: What are the implications of these structural modifications for therapeutic development?
A10: Understanding the structure-activity relationship of ManNAc analogs is crucial for developing novel therapeutics. [, ] These modified ManNAc molecules could serve as inhibitors of sialic acid biosynthesis, potentially targeting diseases associated with abnormal sialylation, such as cancer or immune disorders. []
Q9: Have specific formulations been developed to enhance the stability or bioavailability of N-acetylmannosamine?
A9: The provided research papers primarily focus on the biochemical and cellular aspects of N-acetylmannosamine and do not discuss SHE (Safety, Health, and Environment) regulations related to its production or use.
Q10: What evidence supports the therapeutic potential of N-acetylmannosamine in addressing sialic acid deficiencies?
A13: Preclinical studies using the DMRV/hIBM mouse model, which mimics the human sialic acid-deficient myopathy, demonstrate the therapeutic potential of ManNAc and its derivatives. [] Oral administration of ManNAc, N-acetylneuraminic acid, and sialyllactose successfully prevented the myopathic phenotype in these mice, highlighting the crucial role of sialic acid and its precursors in this disease. []
Q11: Has N-acetylmannosamine been tested in clinical trials for any specific diseases?
A11: The provided research primarily focuses on the metabolic pathways and enzymatic interactions of N-acetylmannosamine, and it does not discuss resistance mechanisms or cross-resistance related to its use.
A11: The provided research papers do not delve into the specific aspects mentioned in questions 13-26. The focus remains on understanding the biological roles, metabolic pathways, and enzymatic interactions of N-acetylmannosamine and its implications for disease models and potential therapeutic development.
Q12: What are some of the key historical milestones in the research of N-acetylmannosamine?
A12: While the provided papers don't offer a detailed historical account, some milestones are evident:
- Identification of ManNAc as a sialic acid precursor: Early research established ManNAc as a crucial precursor in the sialic acid biosynthetic pathway. [, , ]
- Discovery of the bifunctional GNE enzyme: The identification of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) as a key regulator of sialic acid biosynthesis was a significant development. [, , , ]
- Understanding GNE mutations in disease: The discovery of GNE mutations causing hereditary inclusion body myopathy (HIBM) and sialuria underscored the importance of ManNAc and sialic acid homeostasis in human health. [, , ]
- Development of ManNAc analogs as potential therapeutics: Recent research has focused on synthesizing and evaluating ManNAc analogs as potential inhibitors of sialic acid biosynthesis, opening avenues for novel therapeutic interventions. [, ]
Q13: What are examples of cross-disciplinary applications and synergies in N-acetylmannosamine research?
A13: ManNAc research exemplifies cross-disciplinary collaborations, combining expertise from various fields:
- Biochemistry and Molecular Biology: Unraveling the enzymatic pathways of sialic acid biosynthesis, including the role of ManNAc and its interacting enzymes, is fundamental to this field. [, , , , , , ]
- Cell Biology: Understanding how ManNAc influences cellular processes like sialylation, differentiation, and signaling requires cell-based assays and imaging techniques. [, , , ]
- Genetics: Identifying GNE mutations causing diseases like HIBM and studying their impact on ManNAc metabolism and sialic acid production requires genetic analysis and gene editing techniques. [, , ]
- Pharmacology: Developing and evaluating ManNAc analogs as potential drugs for diseases involving abnormal sialylation necessitates expertise in drug design, synthesis, and preclinical/clinical testing. [, , ]
- Biotechnology: Utilizing ManNAc to enhance the production of therapeutic glycoproteins in mammalian and insect cell lines showcases its application in biopharmaceutical engineering. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
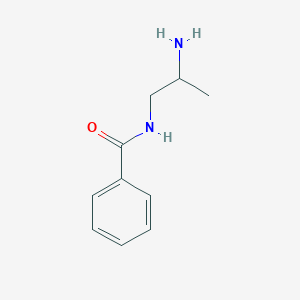
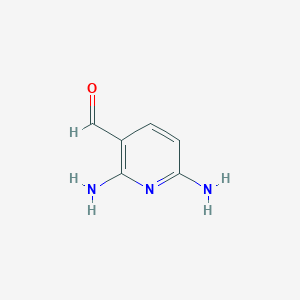


![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
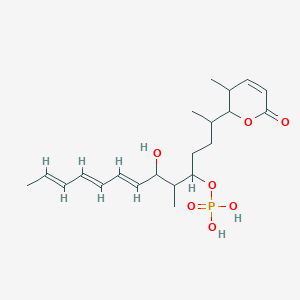
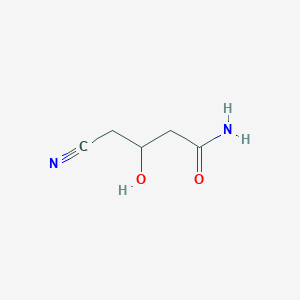
![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)


